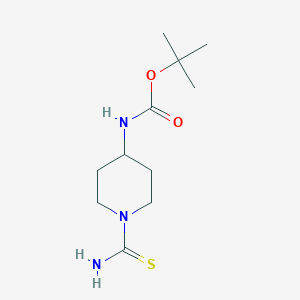![molecular formula C9H9BrClN3 B1526747 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 885720-87-6](/img/structure/B1526747.png)
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (BCEMP) is a heterocyclic compound with a five-membered ring that contains nitrogen and carbon atoms. It is a derivative of pyrazolo[1,5-a]pyrimidine, a type of heterocyclic compound that has been studied extensively for its potential applications in drug discovery and development. BCEMP has several unique properties that make it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, are synthesized for their diverse biological activities. A notable method involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines to produce a series of pyrazolo[1,5-a]pyrimidines with potential antitrypanosomal activity (Abdelriheem, Yasuda, & Abdelhamid, 2017).
Electrophilic Substitutions and Synthetic Applications
Electrophilic substitution reactions involving pyrazolo[1,5-a]pyrimidines have been explored to develop novel compounds with potential pharmacological applications. For example, novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines were synthesized, showing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in organic synthesis (Atta, 2011).
Ring Rearrangement and Diversification
Research into ring rearrangement of triazolo[4,3-c]pyrimidines into their [1,5-c] analogues demonstrates the synthetic versatility of halogenated pyrimidines, providing a pathway for the diversification of these compounds. Such transformations are useful for generating new derivatives with potential utility in medicinal chemistry (Tang, Wang, Li, & Wang, 2014).
Molecular Structure Analysis
The study of the molecular structure of pyrazolo[1,5-a]pyrimidines through X-ray diffractometry and theoretical analyses enhances understanding of their physicochemical properties and potential interactions in biological systems. This information is crucial for the rational design of novel compounds based on the pyrazolo[1,5-a]pyrimidine scaffold (Frizzo, Scapin, Campos, Moreira, & Martins, 2009).
Novel Synthesis Strategies
Innovative synthesis strategies for pyrazolo[1,5-a]pyrimidines, such as the discovery of a phenoxide leaving group SNAr strategy, highlight the ongoing development of efficient and versatile methods for constructing complex pyrazolo[1,5-a]pyrimidine-based molecules. This advancement opens avenues for the synthesis of compounds with targeted properties for various applications (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).
Propiedades
IUPAC Name |
3-bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3/c1-3-6-5(2)13-9-7(10)4-12-14(9)8(6)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGMGQUNZXDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)Br)N=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1526677.png)




![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)